Methyl 2-methyl-2H-indazole-5-carboxylate
Overview
Description
Methyl 2-methyl-2H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Biochemical Analysis
Biochemical Properties
Methyl 2-methyl-2H-indazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic efficiency. The nature of these interactions can vary, ranging from enzyme inhibition to activation, depending on the specific biochemical context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can result in enzyme inhibition or activation, depending on the target enzyme. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting its activity. Alternatively, it could enhance enzyme activity by stabilizing the enzyme-substrate complex. Changes in gene expression are also a key aspect of its molecular mechanism, as it can influence transcription factors and other regulatory proteins.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . It can influence metabolic fluxes, leading to changes in the levels of metabolites. For example, it may alter the activity of enzymes involved in glycolysis or the citric acid cycle, thereby affecting energy production and storage. The compound’s interactions with metabolic enzymes are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity . The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to various compartments, such as the cytoplasm or nucleus, depending on its chemical properties and interactions with cellular components. Its distribution within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function . It may be directed to particular organelles or compartments within the cell through targeting signals or post-translational modifications. For instance, it could localize to the mitochondria, where it influences energy production, or to the nucleus, where it affects gene expression. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methyl-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde in the presence of tetrabutylammonium iodide and potassium carbonate in toluene, yielding the desired indazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of functionalized indazole derivatives .
Scientific Research Applications
Methyl 2-methyl-2H-indazole-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-methyl-2H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Indole: Another bicyclic compound with a benzene ring fused to a pyrrole ring.
Benzimidazole: Contains a benzene ring fused to an imidazole ring.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
Uniqueness: Methyl 2-methyl-2H-indazole-5-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties compared to other indazole derivatives .
Properties
IUPAC Name |
methyl 2-methylindazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-8-5-7(10(13)14-2)3-4-9(8)11-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYVIUYSOLWRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653315 | |
Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-86-4 | |
Record name | Methyl 2-methyl-2H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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